Cas no 1805217-81-5 (Methyl 2-chloro-3-cyano-4-formylbenzoate)

Methyl 2-chloro-3-cyano-4-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-3-cyano-4-formylbenzoate
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- インチ: 1S/C10H6ClNO3/c1-15-10(14)7-3-2-6(5-13)8(4-12)9(7)11/h2-3,5H,1H3
- InChIKey: CFUGMBJWQIBCFC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=C(C=O)C=CC=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 2-chloro-3-cyano-4-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010023-1g |
Methyl 2-chloro-3-cyano-4-formylbenzoate |
1805217-81-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Methyl 2-chloro-3-cyano-4-formylbenzoate 関連文献
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
Methyl 2-chloro-3-cyano-4-formylbenzoateに関する追加情報
Methyl 2-chloro-3-cyano-4-formylbenzoate (CAS No. 1805217-81-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-chloro-3-cyano-4-formylbenzoate, identified by its CAS number 1805217-81-5, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, plays a crucial role in the development of various therapeutic agents. Its molecular structure, featuring a chloro, cyano, and formyl substituent on a benzoate backbone, makes it a valuable building block for synthesizing complex molecules with high pharmacological activity.
The Methyl 2-chloro-3-cyano-4-formylbenzoate intermediate is particularly notable for its utility in constructing heterocyclic compounds, which are widely employed in medicinal chemistry due to their diverse biological activities. The presence of the formyl group provides a reactive site for condensation reactions, while the cyano and chloro groups offer further opportunities for functionalization. These attributes make it an indispensable reagent in the synthesis of drugs targeting various diseases, including oncology and neurodegenerative disorders.
Recent advancements in synthetic methodologies have highlighted the importance of Methyl 2-chloro-3-cyano-4-formylbenzoate in the development of novel therapeutic agents. For instance, studies have demonstrated its effectiveness in the preparation of small-molecule inhibitors that modulate key biological pathways. One notable area of research involves the use of this compound in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to introduce diverse functional groups into the benzoate core allows for fine-tuning of pharmacokinetic properties, enhancing drug efficacy and reducing side effects.
In addition to its role in oncology research, Methyl 2-chloro-3-cyano-4-formylbenzoate has been explored in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's structural motif is found to be compatible with the design of cholinesterase inhibitors, which are known to improve cognitive function in patients with these conditions. The formyl group's reactivity enables the formation of amide linkages, a common feature in many bioactive molecules designed to interact with biological targets.
The synthesis of Methyl 2-chloro-3-cyano-4-formylbenzoate itself is an intriguing process that showcases modern organic chemistry techniques. The typical synthetic route involves multi-step reactions starting from readily available aromatic precursors. Advanced catalytic methods have been employed to enhance yield and selectivity, ensuring that impurities are minimized. This underscores the compound's significance not only as a final product but also as a stepping stone in complex synthetic pathways.
From a computational chemistry perspective, the study of Methyl 2-chloro-3-cyano-4-formylbenzoate has provided valuable insights into molecular interactions. High-throughput virtual screening techniques have been utilized to identify potential drug candidates derived from this intermediate. These computational approaches complement experimental efforts by rapidly evaluating large libraries of compounds for their binding affinity to biological targets. Such integrative strategies are essential for accelerating drug discovery processes.
The environmental impact of synthesizing and utilizing Methyl 2-chloro-3-cyano-4-formylbenzoate is another critical consideration. Modern green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste and reducing hazardous byproducts. For example, solvent-free reactions and catalytic systems have been investigated to enhance efficiency while adhering to ecological standards. This aligns with global efforts to promote sustainable pharmaceutical manufacturing practices.
The future prospects of Methyl 2-chloro-3-cyano-4-formylbenzoate in pharmaceutical research are promising. Ongoing studies aim to expand its utility by exploring novel synthetic transformations and applications in drug development. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced therapeutic properties. As our understanding of disease mechanisms evolves, so too will the demand for sophisticated intermediates like this one.
In conclusion, Methyl 2-chloro-3-cyano-4-formylbenzoate (CAS No. 1805217-81-5) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for developing next-generation therapeutics across multiple disease areas. By leveraging advanced synthetic methodologies and computational techniques, researchers continue to unlock its full potential, contributing significantly to advancements in medicine.
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